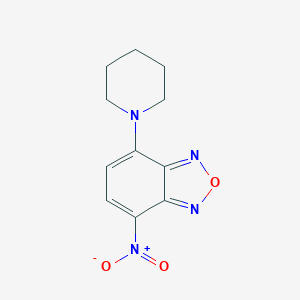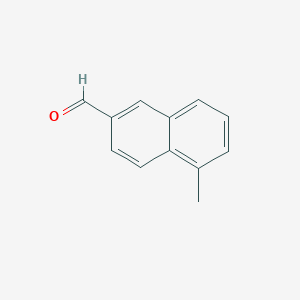
1-金刚烷基丙烯酸酯
概述
描述
Adamantan-1-yl acrylate, also known as acrylic acid adamantan-1-yl ester, is an organic compound characterized by the presence of an adamantane moiety attached to an acrylate group. This compound is notable for its unique structure, which combines the rigidity and stability of the adamantane core with the reactivity of the acrylate group. It is commonly used in the synthesis of polymers and other advanced materials due to its distinctive properties.
科学研究应用
Adamantan-1-yl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of advanced polymers with enhanced thermal and mechanical properties.
Biology: Investigated for its potential use in drug delivery systems due to the stability and rigidity of the adamantane core.
Medicine: Explored for its potential in the development of antiviral and anticancer agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
未来方向
作用机制
Target of Action
Adamantan-1-yl acrylate is a complex compound with a unique structure
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
Adamantan-1-yl acrylate may be involved in various biochemical pathways due to its complex structure
生化分析
Biochemical Properties
Additionally, adamantan-1-yl acrylate can interact with other biomolecules such as cyclodextrins and dendrimers. These interactions are primarily driven by the hydrophobic nature of the adamantane moiety, which allows it to embed itself within the hydrophobic cavities of these biomolecules, enhancing their stability and functionality .
Cellular Effects
Furthermore, adamantan-1-yl acrylate can impact cellular metabolism by interacting with metabolic enzymes. For example, it can inhibit the activity of certain enzymes involved in glycolysis, leading to a decrease in the production of ATP and other metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of adamantan-1-yl acrylate involves its binding interactions with various biomolecules. At the molecular level, adamantan-1-yl acrylate can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it can inhibit the activity of enzymes involved in DNA replication by binding to their active sites and preventing the binding of their natural substrates. This inhibition can lead to a decrease in DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
Long-term studies have shown that the presence of adamantan-1-yl acrylate can have lasting effects on cellular function. For example, prolonged exposure to adamantan-1-yl acrylate can result in persistent changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of adamantan-1-yl acrylate in animal models vary with different dosages. At low doses, adamantan-1-yl acrylate can enhance certain cellular functions, such as cell proliferation and differentiation. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. These toxic effects are often associated with the inhibition of critical enzymes and the disruption of cellular homeostasis .
Metabolic Pathways
Adamantan-1-yl acrylate is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key pathways is the ester hydrolysis pathway, where adamantan-1-yl acrylate is hydrolyzed by esterases to produce adamantan-1-ol and acrylic acid. These metabolites can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of adamantan-1-yl acrylate within cells and tissues are mediated by specific transporters and binding proteins. For example, adamantan-1-yl acrylate can be transported across cell membranes by ABC transporters, which facilitate its uptake into the cell. Once inside the cell, adamantan-1-yl acrylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Adamantan-1-yl acrylate exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized to the endoplasmic reticulum (ER) and Golgi apparatus, where it can participate in the synthesis and modification of proteins and lipids. The localization of adamantan-1-yl acrylate to these organelles is facilitated by targeting signals and post-translational modifications that direct it to specific compartments .
准备方法
Synthetic Routes and Reaction Conditions: Adamantan-1-yl acrylate can be synthesized through the esterification of adamantan-1-ol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of adamantan-1-yl acrylate may involve continuous flow processes to enhance efficiency and yield. The use of stabilizers such as butylated hydroxytoluene (BHT) is common to prevent polymerization during storage and handling. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions: Adamantan-1-yl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group readily participates in free radical polymerization, leading to the formation of polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, adamantan-1-yl acrylate can hydrolyze to form adamantan-1-ol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can undergo addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Addition Reactions: Reagents such as hydrogen bromide or bromine can be used for addition across the double bond.
Major Products:
Polymerization: Polymers with adamantane moieties incorporated into the backbone.
Hydrolysis: Adamantan-1-ol and acrylic acid.
Addition Reactions: Various substituted adamantane derivatives.
相似化合物的比较
Adamantane: The parent hydrocarbon, known for its stability and diamond-like structure.
Adamantan-1-ol: The alcohol derivative, used as an intermediate in the synthesis of various adamantane-based compounds.
Adamantan-1-yl methacrylate: Similar to adamantan-1-yl acrylate but with a methacrylate group, offering different reactivity and polymerization characteristics.
Uniqueness: Adamantan-1-yl acrylate is unique due to the combination of the adamantane core and the acrylate group. This combination imparts both stability and reactivity, making it a versatile compound for various applications. Its ability to undergo polymerization and addition reactions while maintaining the rigidity of the adamantane moiety sets it apart from other similar compounds.
属性
IUPAC Name |
1-adamantyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPRWKJDGHSJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464368 | |
| Record name | 1-ADAMANTYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121601-93-2 | |
| Record name | 1-ADAMANTYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantan-1-yl Acrylate (stabilized with BHT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B186985.png)

![4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine](/img/structure/B186988.png)


![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)
![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)



